N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-2-21-14-13-18-17-11(19(13)5-4-15-14)8-16-12(20)7-10-3-6-22-9-10/h3-6,9H,2,7-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFPFWGDZNLILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrazine core and a thiophene ring. Its molecular formula is , with a molecular weight of approximately 345.79 g/mol. The presence of the triazole moiety is particularly noteworthy as it is associated with various biological activities, including kinase inhibition.
Research has indicated that compounds containing triazole and pyrazine scaffolds often exhibit:
- Antimicrobial Activity : The triazole ring is known for its ability to inhibit fungal growth and has been explored for antibacterial properties as well.
- Anticancer Potential : Triazolo-pyrazines have shown promise in inhibiting specific kinases involved in cancer progression. For instance, studies suggest that similar compounds can effectively target Aurora kinases and other cancer-related pathways .
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Antimicrobial Activity
A study investigated the antimicrobial properties of various triazolo-pyrazine derivatives. The results indicated that compounds similar to this compound exhibited significant activity against several bacterial strains. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study highlighted its efficacy against breast cancer cells (MCF-7), where it inhibited cell proliferation by inducing cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis and cell cycle arrest |
| HeLa | 20 | Inhibits proliferation |
| A549 | 18 | Induces oxidative stress |
Case Studies
- Case Study on Anticancer Activity : A research team evaluated the effects of this compound on human breast cancer cells. The study found that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation.
- Antimicrobial Efficacy : Another study focused on the antimicrobial potential against multi-drug resistant bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an ethoxy group and a triazolo-pyrazine core, which are known to impart significant biological activities. The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. Key steps may include:
- Cyclization of precursors : This step forms the triazolo-pyrazine core.
- Alkylation reactions : These introduce the ethoxy group and thiophene moiety.
Anticancer Properties
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. For example, studies have shown that derivatives can act as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical targets in cancer therapy. A notable study demonstrated that related compounds exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) in vitro.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Induction of apoptosis via caspases |
| 3b | MDA-MB-231 | 0.5 | Autophagy induction |
| Cisplatin | MCF-7 | 0.5 | DNA damage induction |
Antibacterial Activity
In addition to anticancer effects, triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activity against various bacterial strains. This broad spectrum suggests potential therapeutic applications beyond oncology.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in various fields:
- Anticancer Research : A study involving derivatives of the compound showed promising results in inhibiting tumor growth in animal models, suggesting a pathway for further clinical trials.
- Antimicrobial Studies : Another investigation revealed that certain derivatives exhibited significant antibacterial properties against resistant strains of bacteria, indicating their potential as new antibiotic agents.
Q & A
Q. What are the recommended synthetic routes for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazolopyrazine core via cyclization under reflux conditions, often using ethanol or DMSO as solvents and Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity .
- Step 2 : Functionalization at the 3-position of the triazolopyrazine with an ethoxy group. This may require nucleophilic substitution under controlled temperatures (10–60°C) to minimize side reactions .
- Step 3 : Introduction of the thiophen-3-yl acetamide moiety via amide coupling. Catalysts like HATU or DCC and bases like triethylamine are commonly used to improve yields .
Validation : Confirm intermediates and final product purity via HPLC (>95%) and NMR (e.g., ¹H/¹³C NMR for ethoxy and thiophene proton signals) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR Spectroscopy : Assign peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂), thiophene protons (δ ~7.0–7.5 ppm), and acetamide NH (δ ~8.5–9.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns to verify substituents .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the acetamide group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates.
- Catalyst Screening : Test coupling agents like EDCI or PyBOP if HATU/DCC underperform .
- Temperature Control : Conduct reactions at 0–5°C to suppress racemization or side-product formation .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate the pure product .
Q. What strategies resolve contradictions in biological activity data across assays?
- Purity Verification : Re-test the compound after rigorous purification (e.g., recrystallization or HPLC) to rule out impurity-driven artifacts .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO <0.1%) .
- Target Validation : Use CRISPR knockdown or competitive binding assays to confirm specificity for proposed targets (e.g., kinase inhibition) .
Q. How can computational methods predict and validate the compound’s mechanism of action?
- Molecular Docking : Model interactions with targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonds between the acetamide group and catalytic lysine residues .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) to identify critical binding motifs .
- SAR Analysis : Synthesize analogs (e.g., ethoxy→methoxy or thiophene→furan substitutions) to correlate structural changes with activity trends .
Q. What are the key challenges in formulating this compound for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsion techniques to improve aqueous solubility .
- Stability Testing : Monitor degradation under physiological pH (7.4) and temperature (37°C) via LC-MS to identify labile groups (e.g., ethoxy hydrolysis) .
- Bioavailability : Conduct pharmacokinetic studies in rodent models to optimize dosing regimens (e.g., IV vs. oral administration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
